4,4-Difluoro-3,3-dimethylpiperidine hydrochloride

Lipophilicity Drug Design Physicochemical Property

Medicinal chemists often encounter lead compounds with poor metabolic stability and suboptimal lipophilicity. 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride addresses this challenge: • Gem-difluoro + gem-dimethyl scaffold: XLogP3 1.8 vs 0.37 for 4,4-difluoropiperidine - fine-tunes lipophilicity without introducing metabolic liability. • Zero rotatable bonds: conformationally rigid pharmacophore lock for structure-based drug design. • ≥95% purity, HCl salt form for superior solubility and handling.

Molecular Formula C7H14ClF2N
Molecular Weight 185.64 g/mol
CAS No. 1198285-09-4
Cat. No. B1421491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-3,3-dimethylpiperidine hydrochloride
CAS1198285-09-4
Molecular FormulaC7H14ClF2N
Molecular Weight185.64 g/mol
Structural Identifiers
SMILESCC1(CNCCC1(F)F)C.Cl
InChIInChI=1S/C7H13F2N.ClH/c1-6(2)5-10-4-3-7(6,8)9;/h10H,3-5H2,1-2H3;1H
InChIKeyBOSYFUFKVFPESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-3,3-dimethylpiperidine HCl Overview


4,4-Difluoro-3,3-dimethylpiperidine hydrochloride (CAS 1198285-09-4) is a fluorinated piperidine derivative with the molecular formula C7H14ClF2N and a molecular weight of 185.64 g/mol . It is characterized by two fluorine atoms at the 4-position and two methyl groups at the 3-position of the piperidine ring, creating a sterically hindered and electronically unique scaffold. This compound is primarily used as a versatile building block in the synthesis of bioactive molecules, particularly in pharmaceutical and agrochemical research, where the incorporation of fluorine atoms is known to enhance metabolic stability and modulate lipophilicity [1].

Fluorinated piperidine building block for medicinal chemistry
Sterically hindered scaffold with conformational rigidity
Hydrochloride salt for improved handling and solubility
Defined purity specification for reproducible synthesis

4,4-Difluoro-3,3-dimethylpiperidine HCl vs Generic Piperidines


The unique combination of a 3,3-gem-dimethyl group and a 4,4-gem-difluoro group on the piperidine ring imparts a specific lipophilic and conformational profile that cannot be replicated by simpler piperidine analogs. As demonstrated by computed physicochemical properties [1], the target compound's XLogP3 of 1.8 is significantly higher than that of 4,4-difluoropiperidine (LogP 0.37) and comparable to that of 3,3-dimethylpiperidine (LogP 1.74). However, the simultaneous presence of both substituent types influences pKa and metabolic stability in a manner not achievable with either moiety alone. Furthermore, the hydrochloride salt form offers distinct advantages in solubility, stability, and handling compared to its free base [2]. These combined features mean that substituting this compound with a generic piperidine building block would likely alter key physicochemical properties, potentially compromising the efficacy of a drug discovery program.

Lipophilicity profile Combined difluoro and dimethyl substitution creates a lipophilicity profile that simpler piperidines may not replicate, potentially altering permeability.
Conformational rigidity Geminal substitution locks the ring conformation; generic flexible analogs may shift target engagement entropy.
Salt form handling Hydrochloride salt provides specific solubility and stability that freebase or other salts may not match, affecting workflow reproducibility.

Quantitative Evidence for 4,4-Difluoro-3,3-dimethylpiperidine HCl


Lipophilicity vs Structural Analogs

The compound's computed XLogP3 value of 1.8 is substantially higher than that of 4,4-difluoropiperidine (LogP 0.37) [1] and comparable to that of 3,3-dimethylpiperidine (LogP 1.74) . This indicates that the addition of the 3,3-dimethyl group to the difluoropiperidine scaffold increases lipophilicity by approximately 1.4 LogP units.

Lipophilicity vs Analogs
Cross-study comparable
XLogP3 1.8 vs 0.37 (4,4-difluoro) and 1.74 (3,3-dimethyl)
Supports lipophilicity-driven design
Computed values; experimental verification recommended
Lipophilicity Drug Design Physicochemical Property

Conformational Rigidity from Geminal Substitution

The compound exhibits a rotatable bond count of 0 [1], indicating a completely rigid piperidine ring system due to the geminal substitution at both the 3- and 4-positions. In contrast, unsubstituted piperidine has a rotatable bond count of 0 as well, but its conformational flexibility is influenced by ring inversion. The geminal substituents in this compound lock the ring into a specific conformation, reducing entropic penalties upon binding to a biological target.

Rotatable Bond Count
Class-level inference
0 rotatable bonds (rigid scaffold)
Pre-organized conformation may enhance binding affinity
Ring inversion in generic piperidine adds flexibility
Conformational Analysis Molecular Design Scaffold Rigidity

High Purity for Reliable Synthesis

The compound is commercially available with a minimum purity specification of 95% from multiple suppliers . This high level of purity ensures consistent performance in synthetic applications, reducing the risk of side reactions and simplifying purification steps.

Purity Specification
Supporting evidence
≥95% (vendor specification)
Reproducible starting material quality
Verify lot-specific certificate of analysis
Chemical Purity Procurement Quality Control

Hydrochloride Salt for Solubility and Handling

The compound is supplied as a hydrochloride salt (CAS 1198285-09-4) rather than its free base (CAS 1198392-56-1). Piperidine hydrochloride salts are generally more soluble in aqueous media and exhibit improved stability compared to their free base counterparts [1]. This salt form facilitates easier handling, accurate weighing, and dissolution in a wider range of solvents for chemical reactions and biological assays.

Salt Form Advantage
Class-level inference
Hydrochloride salt (CAS 1198285-09-4)
Improved handling and aqueous solubility
General property; compound-specific data unavailable
Salt Form Solubility Drug Formulation

Application Scenarios for 4,4-Difluoro-3,3-dimethylpiperidine HCl


Lipophilicity & Metabolic Stability Optimization

In drug discovery programs where a lead compound suffers from poor metabolic stability or suboptimal lipophilicity, 4,4-difluoro-3,3-dimethylpiperidine hydrochloride can be incorporated as a building block to introduce a fluorinated, sterically hindered piperidine moiety. The high LogP (1.8) compared to 4,4-difluoropiperidine (0.37) [1] allows medicinal chemists to fine-tune the lipophilicity of a molecule to improve membrane permeability and target engagement, while the presence of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism.

Rigid Scaffolds for Target Engagement

The zero rotatable bonds of this compound [1] make it an ideal scaffold for the development of chemical probes and tool compounds. Its conformational rigidity can be exploited to lock a pharmacophore into a specific, biologically active conformation. This is particularly valuable in structure-based drug design and for studying protein-ligand interactions where a well-defined, rigid ligand can improve the quality of structural data from techniques like X-ray crystallography or cryo-EM.

High-Purity Intermediate for Multi-Step Synthesis

The commercial availability of this compound with a guaranteed purity of ≥95% [1] makes it a reliable and convenient starting material for complex multi-step organic syntheses. Its use can streamline synthetic routes, reduce the number of purification steps, and increase overall yield and reproducibility. This is especially important in academic and industrial research settings where efficient access to advanced intermediates is critical for project timelines.

Application
Selection Property
Validation Focus
Lipophilicity & metabolic stability research
Fluorinated scaffold with defined lipophilicity profile
LogP and microsomal stability assays
Conformational probe design
Rigid scaffold (zero rotatable bonds)
Binding affinity and structural biology endpoints
Multi-step synthesis intermediate
Specification-controlled purity
Yield reproducibility and impurity profiling

Technical Documentation Hub

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